2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Catalog No.
S586055
CAS No.
3672-39-7
M.F
C14H10N2O
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS Number

3672-39-7

Product Name

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H

InChI Key

GDQWGRMPXASNTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O

Solubility

33.3 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O

Synthesis and Crystal Structure:

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been synthesized and characterized by various research groups. The crystal structure of the compound has been determined using X-ray diffraction, revealing its molecular arrangement and packing [, ]. These studies provide valuable insights into the physical properties and potential applications of the compound.

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system, with a phenyl group attached to the imidazole. This compound features a carbaldehyde functional group at the 3-position of the pyridine ring, which contributes to its reactivity and potential biological activity. The molecular formula for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is C13H10N2O, and it has a molecular weight of approximately 222.24 g/mol. Its structure allows for various interactions due to the presence of both aromatic and polar functionalities.

The mechanism by which PhIP-CHO might exert its potential mutagenic and carcinogenic effects is not fully understood. Some proposed mechanisms involve:

  • DNA adduct formation: PhIP-CHO might react with DNA to form mutagenic adducts, leading to errors during DNA replication [].
  • Redox cycling: PhIP-CHO might undergo metabolic activation, generating reactive oxygen species that can damage DNA.
Typical of aldehydes and nitrogen-containing heterocycles. Notably, it can undergo:

  • Condensation Reactions: It can react with nucleophiles such as amines or alcohols to form imines or hemiacetals.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: Under specific conditions, it can engage in cyclization reactions to form more complex structures, including fused ring systems.

For example, one study demonstrated the use of gluconic acid to promote cascade reactions involving this compound with cyclohexane-1,3-dione, leading to novel fused products .

Research indicates that 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable biological activities. It has been investigated for its potential as a corrosion inhibitor in acidic environments, showing effectiveness against the corrosion of carbon steel in hydrochloric acid solutions . Additionally, compounds related to this structure have been studied for their interactions with various biological targets, suggesting potential therapeutic applications.

The synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods:

  • One-Pot Synthesis: A straightforward method involves the reaction of acetophenone with 2-aminopyridine in the presence of ionic liquids like 1-butyl-3-methylimidazolium tribromide and sodium carbonate under solvent-free conditions. This method yields high efficiency and reduced environmental impact .
  • Multistep Synthesis: Other synthetic routes may involve multiple steps including the formation of intermediates that undergo further transformations to yield the final product.
  • Cascade Reactions: Utilizing catalysts such as gluconic acid allows for cascade reactions that can lead to more complex derivatives from the base structure .

The unique structure of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde makes it suitable for various applications:

  • Corrosion Inhibition: Effective in preventing corrosion in metal surfaces exposed to acidic environments.
  • Pharmaceuticals: Potential use as a precursor or active ingredient in drug development due to its biological activity.
  • Material Science: Used in the synthesis of advanced materials owing to its ability to form complex structures.

Studies have focused on understanding how 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde interacts with different substrates. Its interaction with metals has been particularly noted for its corrosion inhibition properties, where it forms protective layers on metal surfaces . Additionally, its reactivity towards nucleophiles suggests potential applications in medicinal chemistry where such interactions can lead to biologically active compounds.

Several compounds share structural similarities with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeStructureContains a fluorine substituent that may enhance biological activity.
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeStructureChlorine substitution could affect solubility and reactivity.
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeStructureMethyl group may influence electronic properties and sterics.

These compounds illustrate variations in substituents that can significantly alter their chemical behavior and biological activity while maintaining a core imidazo-pyridine structure.

XLogP3

3.2

Wikipedia

2-phenyl-3-imidazo[1,2-a]pyridinecarboxaldehyde

Dates

Modify: 2023-08-15

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